molecular formula C21H19NO2 B14715281 Propionamide, 3-hydroxy-2,3,3-triphenyl- CAS No. 10425-33-9

Propionamide, 3-hydroxy-2,3,3-triphenyl-

Cat. No.: B14715281
CAS No.: 10425-33-9
M. Wt: 317.4 g/mol
InChI Key: FENCJTICALSGLA-UHFFFAOYSA-N
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Description

Propionamide, 3-hydroxy-2,3,3-triphenyl- is a tertiary alcohol-substituted propionamide derivative characterized by three phenyl groups attached to the second and third carbons of the propionamide backbone and a hydroxyl group at the third carbon. This structure confers high lipophilicity due to the bulky aromatic substituents, while the amide and hydroxyl groups introduce polar interactions. The compound’s unique steric and electronic profile distinguishes it from simpler propionamides and triphenyl-containing analogs.

Properties

CAS No.

10425-33-9

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

3-hydroxy-2,3,3-triphenylpropanamide

InChI

InChI=1S/C21H19NO2/c22-20(23)19(16-10-4-1-5-11-16)21(24,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,24H,(H2,22,23)

InChI Key

FENCJTICALSGLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, 3-hydroxy-2,3,3-triphenyl- typically involves the reaction of triphenylmethanol with propionamide under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Propionamide, 3-hydroxy-2,3,3-triphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce different alcohol derivatives .

Scientific Research Applications

Propionamide, 3-hydroxy-2,3,3-triphenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Propionamide, 3-hydroxy-2,3,3-triphenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl rings play a crucial role in its chemical reactivity and biological activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Propionamide Derivatives

Example : 2,2-Dimethyl-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-propionamide ()

  • Structural Differences : The patent compound replaces the triphenyl groups with dimethyl substituents and incorporates a piperidine-pyridine moiety.
  • The piperidine nitrogen introduces basicity, enabling salt formation, unlike the neutral tertiary alcohol in the target compound.
  • Applications : Used in synthesizing Lasmiditan (a migraine therapeutic), highlighting how substituent bulk and polarity influence pharmacological targeting .

Triphenyl-Containing Compounds

Example: Triphenylmethanol ()

  • Structural Differences: Triphenylmethanol features three phenyl groups attached to a central carbon with a hydroxyl group, lacking the amide backbone.
  • Functional Implications :
    • The absence of an amide group reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents.
    • Both compounds exhibit high melting points (>200°C) due to aromatic stacking, but the amide in the target compound may enhance crystalline stability .

Thiophene and Naphthalene Derivatives

Example: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()

  • Structural Differences : This impurity from hormonal drug synthesis contains a thiophene ring and a secondary alcohol, differing significantly in backbone structure.
  • Functional Implications :
    • The thiophene’s electron-rich sulfur atom increases reactivity in electrophilic substitutions, unlike the electron-withdrawing phenyl groups in the target compound.
    • The secondary alcohol’s acidity (pKa ~16–18) contrasts with the tertiary alcohol in the target, which is less acidic (pKa ~19–21) due to steric hindrance .

Physicochemical Properties Comparison

Table 1: Key Physicochemical Properties

Compound logP (Predicted) Melting Point (°C) Solubility (Polar Solvents)
3-Hydroxy-2,3,3-triphenylpropionamide ~5.2 210–220 Low (DMSO, DMF)
2,2-Dimethyl-propionamide () ~3.1 150–160 Moderate (Ethanol, Acetone)
Triphenylmethanol () ~4.5 160–170 Very Low (THF, Chloroform)

Key Observations :

  • The target compound’s logP exceeds that of dimethyl-propionamide, reflecting enhanced lipophilicity from phenyl groups.

Insights :

  • Introducing three phenyl groups on the propionamide backbone likely requires multi-step protection/deprotection strategies, contrasting with simpler Grignard syntheses for triphenylmethanol.

Stability and Reactivity

  • Hydrolytic Stability : The target compound’s amide group is less prone to hydrolysis than aliphatic amides (e.g., dimethyl-propionamide) due to steric shielding by phenyl groups.
  • Oxidative Stability : The tertiary alcohol is less reactive toward oxidation compared to primary/secondary alcohols in thiophene derivatives ().

Pharmacological and Toxicological Considerations

  • Bioactivity : The bulky triphenyl groups may limit blood-brain barrier penetration, reducing central nervous system activity compared to Lasmiditan precursors ().
  • Toxicity : High lipophilicity raises concerns about bioaccumulation, akin to controlled impurities in , necessitating stringent purity controls .

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